4-fluoro-2-[4-[[4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol;dihydrochloride
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Overview
Description
4-fluoro-2-[4-[[4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol;dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is often found in biologically active molecules, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-[4-[[4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol;dihydrochloride involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the quinazoline core: This is typically achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the fluoro and hydroxypropan-2-yl groups: These groups are introduced via nucleophilic substitution and reduction reactions.
Formation of the pyrrolidine ring: This step involves the cyclization of an intermediate to form the pyrrolidine ring.
Final coupling and purification: The final product is obtained by coupling the intermediate with the phenol group, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-2-[4-[[4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxypropan-2-yl group can be oxidized to form a ketone.
Reduction: The quinazoline core can be reduced under specific conditions.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropan-2-yl group would yield a ketone derivative.
Scientific Research Applications
4-fluoro-2-[4-[[4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol;dihydrochloride has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be studied to understand its effects on various biological pathways.
Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-fluoro-2-[4-[[4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol;dihydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-4-(2-hydroxypropan-2-yl)benzaldehyde
- 2-fluoro-4-(2-hydroxypropan-2-yl)benzoic acid
- 4-fluoro-2-hydroxyacetophenone
Uniqueness
4-fluoro-2-[4-[[4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol;dihydrochloride is unique due to its complex structure, which combines multiple functional groups and a quinazoline core
Properties
Molecular Formula |
C23H29Cl2FN4O4 |
---|---|
Molecular Weight |
515.4 g/mol |
IUPAC Name |
4-fluoro-2-[4-[[4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol;dihydrochloride |
InChI |
InChI=1S/C23H27FN4O4.2ClH/c1-23(2,30)15-10-25-11-17(15)27-21-13-8-19(31-3)20(32-4)9-16(13)26-22(28-21)14-7-12(24)5-6-18(14)29;;/h5-9,15,17,25,29-30H,10-11H2,1-4H3,(H,26,27,28);2*1H |
InChI Key |
VCFVLTMSBOZYOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CNCC1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=C(C=CC(=C4)F)O)O.Cl.Cl |
Origin of Product |
United States |
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